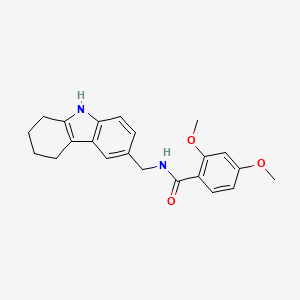

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

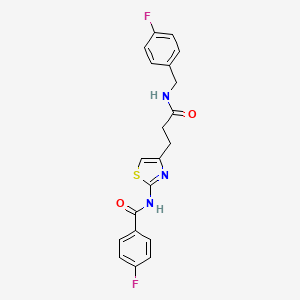

This compound is a derivative of carbazole, which is a tricyclic compound containing a pyrrole ring fused on either side to a benzene ring . The specific compound you’re asking about has additional functional groups, including dimethoxy groups and a benzamide group, which could significantly alter its properties and behavior.

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions depending on the nature of the selected reactant . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1 H -1-benzazonine-2,7-dione .Aplicaciones Científicas De Investigación

- The compound’s photophysical properties make it suitable as a fluorescent probe. Researchers have explored its interactions with model transport proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA) . These studies utilize steady-state and time-resolved fluorescence techniques to monitor binding interactions and assess the degree of restrictions imposed by the microenvironments of serum albumins.

- Serum albumins play a crucial role in drug transport and solubility enhancement. Investigating the interaction of this compound with albumin proteins provides insights into drug delivery mechanisms and bioavailability .

- The compound’s ability to enhance the solubility of hydrophobic drugs in blood plasma contributes to its potential as a carrier for therapeutic agents .

- Some studies suggest that this compound may enhance the body’s anti-stress response, particularly in cases of oxidative stress, temperature fluctuations, and nutritional imbalances .

- Improved fur quality, glossy coat appearance, and overall health have been observed in animals treated with this compound .

- Researchers have investigated the photophysical behavior of this compound in solution. Its fluorescence properties, including steady-state emission and lifetime, provide valuable information for spectroscopic studies .

- Laser flash-photolysis experiments have been conducted to explore triplet excited state interactions between the compound and albumin proteins .

- Although not directly related to the compound’s structure, it’s worth noting that certain carbazole derivatives exhibit phosphodiesterase inhibition activity . Further research could explore this aspect.

Fluorescent Probes and Imaging Agents

Biological Studies and Drug Delivery

Antioxidant and Anti-Stress Properties

Photophysics and Spectroscopic Studies

Phosphodiesterase Inhibition

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-15-8-9-17(21(12-15)27-2)22(25)23-13-14-7-10-20-18(11-14)16-5-3-4-6-19(16)24-20/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKIHNWMAKEVPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)

![N~1~-(4-chlorophenyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2360501.png)

![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)

![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)

![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)